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Compound of Interest

Compound Name: Pyrrolidine, 2,5-bis(trimethyilsilyl)-
CAS No.: 178618-16-1
Cat. No.: B12552748
Get Quote
. J

Executive Technical Summary

The molecule Ci0H25NSi2 (MW 215.[1]48) represents a doubly silylated amine with one degree
of unsaturation. In the context of bioanalysis, this is the Bis-TMS derivative of 3-buten-1-amine
(homoallylamine).

The electron ionization (El) mass spectrum of this compound is characterized by a distinct
fragmentation hierarchy driven by the stability of the silicon-nitrogen bond and the resonance
stabilization of the leaving radical. Unlike saturated amines, the unsaturation in the carbon
chain introduces specific allylic cleavage possibilities, though these are often overridden by the
powerful charge-directing capability of the bis-TMS nitrogen center.

Key Diagnostic lons:
¢ m/z 215 (M*'): Molecular ion, typically weak due to rapid fragmentation.
e m/z 174 (Base Peak): The dominant fragment resulting from

-cleavage.
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e m/z 73: The trimethylsilyl siliconium ion

e m/z 100: Rearrangement ion characteristic of bis-TMS amines.

Fragmentation Mechanism & Causality

The fragmentation of C10H25NSiz is not random; it follows a deterministic pathway governed by
charge localization on the nitrogen atom.

A. The Alpha-Cleavage Dominance (m/z 174)

The most abundant ion (Base Peak) arises from

-cleavage. The radical cation initially localizes on the nitrogen lone pair. The bond between the
-carbon (C1) and
-carbon (C2) breaks to stabilize the charge via the two silicon atoms.

e Mechanism:
 Calculation:
o Parent (C10H2sNSi2) = 215 Da[1]
o Neutral Loss (Allyl Radical,
)=41Da
o Fragment lon:

Da.

 Significance: The formation of the m/z 174 ion is energetically favorable because the neutral
allyl radical lost is resonance-stabilized, and the resulting iminium ion is stabilized by the
electron-donating effects of two silicon groups.

B. Siliconium lon Formation (m/z 73)
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The peak at m/z 73

is ubiquitous in TMS derivatives. It serves as a "flag" indicating the presence of a TMS group
but provides no structural information about the carbon backbone.

C. The [M-15]* Pathway (m/z 200)

Loss of a methyl radical from one of the TMS groups yields m/z 200.
e Observation: In bis-TMS amines, this peak is often suppressed relative to the

-cleavage peak (m/z 174) because the C-Si bond is stronger than the C-C bond involved in

-cleavage.

Comparative Analysis: TMS vs. Alternatives

In drug development, selecting the right derivatization strategy is critical for sensitivity and
stability. The table below compares the Bis-TMS derivative (C10H25NSi2) against its primary
alternatives: t-BDMS (tert-butyldimethylsilyl) and TFA (Trifluoroacetyl) derivatives.

Performance Comparison Matrix
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. Acylation
Feature Bis-TMS (BSTFA) t-BDMS (MTBSTFA)
(TFAA/MBTFA)
) ) N-tBDMS-3-buten-1- N-TFA-3-buten-1-
Resulting Analyte C10H25NSi2 (Target) ] ]
amine amine

Molecular Weight 215 Da 185 Da (Mono-sub) 167 Da

m/z 174 (Variable [M-57]* (High Molecular ion or
Base Peak

specificity)

specificity)

fluoro-fragment

Low (Sensitive to

Hydrolytic Stability ] High (Robust) Moderate
moisture)
_ _ Loss of t-butyl radical McLafferty
Fragmentation Logic -cleavage dominates.  gominates. rearrangement.
Good, but m/z 73 Excellent. [M-57] is Good for NCI

Quantitation

background can

interfere.

high mass and

unique.

(Negative Chemical

lonization).

Reaction Conditions

Mild (60°C, 30 min).

Requires higher

temp/time.

Rapid, but corrosive

byproducts.

Expert Insight: While TMS derivatization (yielding C10H25NSi2) is the standard for untargeted

metabolomics due to its comprehensive coverage, t-BDMS is superior for targeted

guantification. The [M-57] fragment in t-BDMS derivatives carries most of the ion current,

providing a better signal-to-noise ratio than the split ion current seen in TMS fragmentation.

Experimental Protocol: Generation of C10H2sNSI2

To generate this specific analyte for validation, use the following self-validating protocol. This

method ensures complete "bis" substitution on the nitrogen, which is sterically demanding.

Reagents

e Substrate: 3-buten-1-amine (Homoallylamine) HCI salt.

» Reagent: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS
(Trimethylchlorosilane).[2]
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e Solvent: Anhydrous Pyridine (acts as an acid scavenger).

Step-by-Step Workflow

e Preparation: Weigh 1.0 mg of amine hydrochloride into a 2 mL GC vial.

Solvation: Add 100 pL anhydrous pyridine. Vortex for 30 seconds.

Derivatization: Add 100 pL BSTFA + 1% TMCS.

o Note: The TMCS catalyst is essential for sterically hindering the second TMS addition to
the nitrogen.

Incubation: Cap and heat at 70°C for 45 minutes.

o Validation Check: If the solution turns cloudy (ammonium chloride precipitate), the reaction
is proceeding.

Injection: Inject 1 pL into GC-MS (Split 1:10).
o Inlet Temp: 250°C.
o Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

Visualization of Signaling & Fragmentation[3][4]

The following diagram illustrates the fragmentation pathway of N,N-bis(trimethylsilyl)-3-buten-1-
amine.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12552748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing
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(Neutral, MW 215)
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Inductive Cleavage Loss of CH3e

Base Peak [M-Allyl]+ Siliconium lon
(m/z 174) (m/z 73)
Structure: [CH2=N(TMS)2]+ Structure: [(CH3)3Si]+

[M-Methyl]+
(m/z 200)

Click to download full resolution via product page

Caption: Fragmentation pathway of C10H25NSi2 showing the dominant alpha-cleavage pathway
yielding the m/z 174 base peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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